CB1R Micromolar Binding Affinity
In a direct competitive radioligand binding assay, cyclohexyl(4-(3-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)methanone displaced [³H]CP55940 from human recombinant CB1 receptors expressed in CHO cells with an IC50 of 4.2 µM (4.20E+3 nM) [1]. This binding affinity is approximately 300- to 500-fold weaker than that of the prototypical CB1 inverse agonist Rimonabant (SR141716), which exhibits an IC50 of 13.6 nM in hCB1-transfected HEK293 membranes [2]. The lower affinity of the target compound may translate to a distinct pharmacodynamic profile, potentially reducing the risk of on-target adverse effects associated with high-potency CB1 blockade while still enabling modulation of receptor activity.
| Evidence Dimension | CB1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 4.2 µM (4,200 nM) |
| Comparator Or Baseline | Rimonabant (SR141716): 13.6 nM |
| Quantified Difference | Approximately 309-fold weaker (target vs. Rimonabant) |
| Conditions | Target: Displacement of [³H]CP55940, hCB1R expressed in CHO cells [1]; Rimonabant: hCB1 transfected HEK 293 membrane [2] |
Why This Matters
This quantitative potency difference enables researchers to select a CB1R ligand with moderate affinity for applications where strong inverse agonism is not required, such as probing allosteric modulation or partial receptor occupancy.
- [1] BindingDB. (n.d.). Entry BDBM50267407: cyclohexyl(4-(3-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)methanone. Binding Database. View Source
- [2] Adooq Bioscience. (n.d.). Rimonabant (SR141716) product datasheet. View Source
